molecular formula C11H10N6O3 B6057319 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide

2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide

Cat. No. B6057319
M. Wt: 274.24 g/mol
InChI Key: QMRORYUQJKILFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide, also known as MOPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MOPPT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide is not fully understood. However, it has been suggested that 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide may inhibit the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide may also induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has been found to have several biochemical and physiological effects. In cancer cells, 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has been shown to inhibit cell growth, induce apoptosis, and decrease the expression of proteins involved in cell signaling pathways. In animal models of inflammatory bowel disease, 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has been found to reduce inflammation and improve intestinal barrier function. 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a variety of conditions. Additionally, 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has been shown to exhibit potent anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for further research.
However, there are also some limitations associated with 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide. It has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide is not fully understood, which may make it difficult to design experiments to further elucidate its effects.

Future Directions

There are several future directions for research on 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide. One area of interest is the development of 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide and its effects on cellular processes. 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide may also have potential applications in other areas of medicine, such as antifungal and antibacterial therapies. Overall, 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide is a promising compound with potential applications in medicinal chemistry, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis method of 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide involves the reaction of 2-methoxy-N-(pyridin-2-yl)acetamide with hydrazine hydrate, followed by the reaction of the resulting compound with 1,3-dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione. The final product is obtained after purification by recrystallization.

Scientific Research Applications

2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell growth and induce apoptosis. 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. Additionally, 2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has been found to reduce inflammation in animal models of inflammatory bowel disease.

properties

IUPAC Name

2-methoxy-N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O3/c1-20-6-9(18)15-16-5-3-7-10(11(16)19)14-13-8-2-4-12-17(7)8/h2-5H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRORYUQJKILFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NN1C=CC2=C(C1=O)N=NC3=CC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide

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